![molecular formula C7H11BrO B13458464 4-(Bromomethyl)-2-oxabicyclo[2.2.1]heptane](/img/structure/B13458464.png)
4-(Bromomethyl)-2-oxabicyclo[2.2.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bromomethyl)-2-oxabicyclo[2.2.1]heptane is a chemical compound with a unique bicyclic structure. This compound is characterized by the presence of a bromomethyl group attached to a bicyclic heptane ring system, which includes an oxygen atom. The compound’s structure imparts specific chemical properties that make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2-oxabicyclo[2.2.1]heptane typically involves the bromination of a suitable precursor. One common method includes the bromination of bicyclo[2.2.1]heptane derivatives using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent at a specific temperature to ensure the selective introduction of the bromomethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and recrystallization to obtain the final product with high purity suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
4-(Bromomethyl)-2-oxabicyclo[2.2.1]heptane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxides, and dehalogenated compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-(Bromomethyl)-2-oxabicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is employed in the synthesis of biologically active molecules and as a probe in biochemical studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(Bromomethyl)-2-oxabicyclo[2.2.1]heptane involves its reactivity due to the presence of the bromomethyl group. This group can participate in various chemical reactions, leading to the formation of new bonds and the modification of molecular structures. The compound’s bicyclic structure also influences its reactivity and interaction with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
4-(Bromomethyl)-1-azabicyclo[2.2.1]heptane: Similar in structure but contains a nitrogen atom instead of an oxygen atom.
Bicyclo[2.2.1]heptane Derivatives: Various derivatives with different substituents on the bicyclic ring system.
Uniqueness
4-(Bromomethyl)-2-oxabicyclo[2.2.1]heptane is unique due to the presence of both a bromomethyl group and an oxygen atom in its bicyclic structure. This combination imparts specific chemical properties that differentiate it from other similar compounds, making it valuable in specialized applications .
Propiedades
Fórmula molecular |
C7H11BrO |
|---|---|
Peso molecular |
191.07 g/mol |
Nombre IUPAC |
4-(bromomethyl)-2-oxabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C7H11BrO/c8-4-7-2-1-6(3-7)9-5-7/h6H,1-5H2 |
Clave InChI |
HTMKFCISVBJWGR-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CC1OC2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


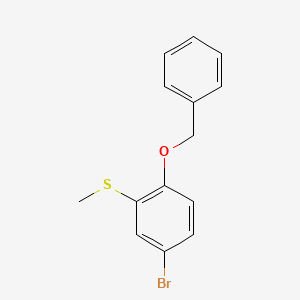
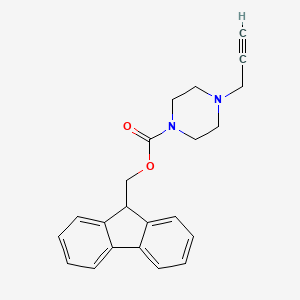
![8-Nitro-2-(piperazin-1-yl)-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one](/img/structure/B13458391.png)
![methyl({[(2R)-1-methylpiperidin-2-yl]methyl})amine](/img/structure/B13458392.png)
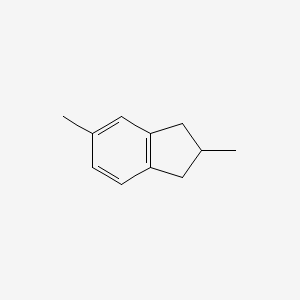
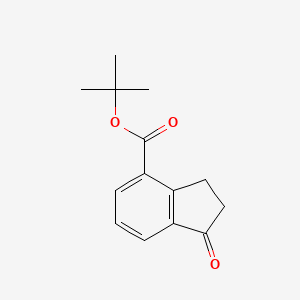
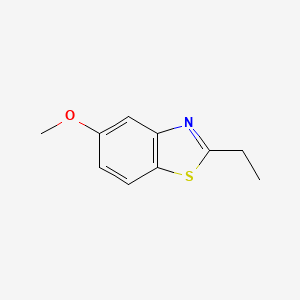


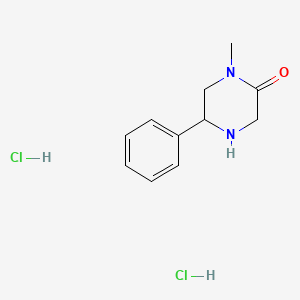

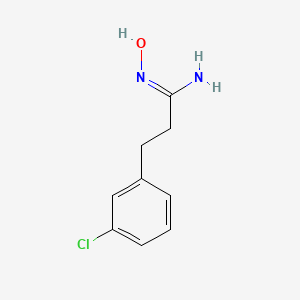
![Methyl 8-oxa-2-azaspiro[4.5]decane-3-carboxylate hydrochloride](/img/structure/B13458437.png)

